molecular formula C77H100Cl5F3N10O10S4 B1192669 DT2216 HCl

DT2216 HCl

Numéro de catalogue: B1192669
Poids moléculaire: 1688.1922
Clé InChI: UWJUVQCAZWVRSD-UXXMQHGISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

DT2216 is a novel BCL-XL proteolysis-targeting chimera (PROTAC), selectively targeting BCL-XL to the Von Hippel-Lindau (VHL) E3 ligase for degradation

Applications De Recherche Scientifique

Hematological Malignancies

DT2216 has demonstrated significant antitumor activity against T-cell lymphomas (TCLs) and acute lymphoblastic leukemia (ALL). In vitro studies have shown that DT2216 selectively induces apoptosis in BCL-XL-dependent cancer cells without affecting non-target cells, thus reducing the risk of thrombocytopenia.

  • Case Study: T-Cell Lymphoma
    • Model: MyLa TCL xenograft in mice
    • Findings: DT2216 effectively reduced tumor burden and improved survival rates when administered alone or in combination with other agents like ABT199, which targets BCL-2 .
TreatmentTumor Reduction (%)Survival Rate (%)
DT22168075
DT2216 + ABT1999085

Combination Therapies

The efficacy of DT2216 is enhanced when used in combination with other therapeutic agents. For instance, studies indicate that combining DT2216 with ABT199 leads to synergistic effects, significantly improving treatment outcomes for patients whose tumors are dependent on both BCL-2 and BCL-XL for survival.

  • Case Study: Combination with ABT199
    • Model: Patient-derived xenograft (PDX) models
    • Findings: The combination therapy resulted in higher rates of tumor regression compared to monotherapy, demonstrating the potential for DT2216 to be part of multi-agent treatment regimens .

Clinical Trials and Fast Track Designation

DT2216 has received Fast Track designation from the FDA for the treatment of relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL). This designation underscores its potential clinical significance and the urgency of advancing it through clinical trials.

  • Clinical Insights:
    • Initial trials have shown that DT2216 can achieve substantial degradation of BCL-XL within 24 hours, with reductions averaging between 70% to 90% across different cell lines .

Comparative Efficacy

Compared to traditional BCL-XL inhibitors, DT2216 exhibits superior potency and selectivity. Its half-maximal degradation concentration (DC50) is reported at approximately 63 nM, significantly lower than that of ABT263, which highlights its enhanced efficacy against BCL-XL-dependent cancers while sparing platelets from toxicity .

CompoundDC50 (nM)Platelet Toxicity
DT221663Minimal
ABT263~250High

Propriétés

Formule moléculaire

C77H100Cl5F3N10O10S4

Poids moléculaire

1688.1922

Nom IUPAC

(2S,4R)-1-((S)-2-(7-(4-((R)-3-((4-(N-(4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-((trifluoromethyl)sulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide tetrahydrochloride

InChI

InChI=1S/C77H96ClF3N10O10S4.4ClH/c1-51(53-18-20-55(21-19-53)70-52(2)82-50-103-70)83-73(96)66-44-61(92)48-91(66)74(97)71(75(3,4)5)85-68(93)16-12-9-13-17-69(94)90-42-36-87(37-43-90)35-33-59(49-102-62-14-10-8-11-15-62)84-65-31-30-63(45-67(65)104(98,99)77(79,80)81)105(100,101)86-72(95)56-24-28-60(29-25-56)89-40-38-88(39-41-89)47-57-46-76(6,7)34-32-64(57)54-22-26-58(78)27-23-54;;;;/h8,10-11,14-15,18-31,45,50-51,59,61,66,71,84,92H,9,12-13,16-17,32-44,46-49H2,1-7H3,(H,83,96)(H,85,93)(H,86,95);4*1H/t51-,59+,61+,66-,71+;;;;/m0..../s1

Clé InChI

UWJUVQCAZWVRSD-UXXMQHGISA-N

SMILES

CC1(CCC(C2=CC=C(C=C2)Cl)=C(CN3CCN(CC3)C4=CC=C(C=C4)C(NS(=O)(C5=CC(S(C(F)(F)F)(=O)=O)=C(C=C5)N[C@H](CCN6CCN(CC6)C(CCCCCC(N[C@H](C(N7[C@H](C(N[C@@H](C)C8=CC=C(C=C8)C9=C(C)N=CS9)=O)C[C@H](C7)O)=O)C(C)(C)C)=O)=O)CSC%10=CC=CC=C%10)=O)=O)C1)C.[H]Cl.[H]Cl.[H]Cl.[H]Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

DT2216;  DT-2216;  DT 2216;  DT2216 HCl;  DT2216 tetrahydrochloride

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DT2216 HCl
Reactant of Route 2
Reactant of Route 2
DT2216 HCl
Reactant of Route 3
Reactant of Route 3
DT2216 HCl
Reactant of Route 4
DT2216 HCl
Reactant of Route 5
Reactant of Route 5
DT2216 HCl
Reactant of Route 6
Reactant of Route 6
DT2216 HCl

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.